1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 2-methoxy-2-(o-tolyl)ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of this compound.
Chemical Reactions Analysis
1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the urea moiety to form amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce amines.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It may be incorporated into polymers, coatings, and adhesives to enhance their properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-3-(2-methoxyethyl)urea: This compound lacks the o-tolyl group, which may result in different chemical and biological properties.
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylethyl)urea: The presence of a phenyl group instead of an o-tolyl group may influence the compound’s reactivity and interactions with biological targets.
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-(p-tolyl)ethyl)urea: The position of the methyl group on the aromatic ring (para vs. ortho) can affect the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. Researchers continue to explore these properties to uncover new applications and potential benefits of the compound.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-9-10-16(11-15(13)3)21-19(22)20-12-18(23-4)17-8-6-5-7-14(17)2/h5-11,18H,12H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRYAWMCZHBBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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